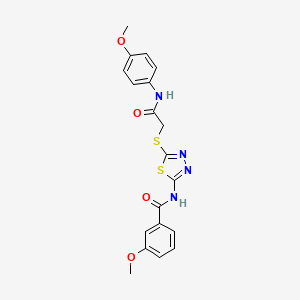
3-methoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H18N4O4S2 and its molecular weight is 430.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Methoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that integrates a 1,3,4-thiadiazole moiety with a methoxy-substituted benzamide. Its unique structure suggests potential interactions with various biological targets, making it an interesting candidate in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C19H18N4O4S2, with a molecular weight of 430.5 g/mol. The compound features:
- A methoxy group attached to the benzene ring.
- A thiadiazole ring linked to an amino group through a thioether linkage.
This structural arrangement enhances its solubility and bioavailability.
Target Interactions
The thiadiazole derivatives have been shown to interact with various biological targets due to their mesoionic character. They can cross cellular membranes and bind effectively to proteins and nucleic acids. Notably, molecular docking studies indicate that this compound can bind to dihydrofolate reductase , forming stable complexes through hydrogen bonding and hydrophobic interactions.
Biochemical Pathways
Thiadiazole derivatives are known to affect multiple biochemical pathways. They have demonstrated activities such as:
- Anticancer : In vitro studies indicate promising cytotoxic effects against various cancer cell lines.
- Antimicrobial : Compounds containing the thiadiazole scaffold have shown significant antibacterial and antifungal properties .
Pharmacokinetics
The ability of thiadiazole derivatives to cross cellular membranes suggests they may have favorable pharmacokinetic properties. Factors influencing their bioavailability include pH levels and the presence of other molecules in the environment.
Biological Activity
The biological activities of this compound can be summarized as follows:
Case Studies
Several studies have investigated the efficacy of thiadiazole derivatives similar to this compound:
- Cytotoxicity Against Cancer Cells : A study reported that derivatives with methoxy substitutions showed enhanced activity against MV4-11 and MOLM-13 cell lines, highlighting the importance of structural modifications in improving efficacy .
- Antimicrobial Properties : Research indicated that compounds with thiadiazole rings displayed potent antimicrobial effects against various pathogens, suggesting their potential as therapeutic agents in infectious diseases .
Propriétés
IUPAC Name |
3-methoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S2/c1-26-14-8-6-13(7-9-14)20-16(24)11-28-19-23-22-18(29-19)21-17(25)12-4-3-5-15(10-12)27-2/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRVTOXFUWCDFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














